1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione
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Description
“1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione” is a complex organic compound. The compound contains an allyloxy group, which is known for its conjugation where electrons can be delocalized over three atoms . The compound also contains a benzyl group, which is a common substituent in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, an unprecedented catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu (II) complex . This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives bearing an all-carbon quaternary stereogenic center in high yield with excellent enantioselectivity .
Molecular Structure Analysis
The molecular structure of “this compound” would be complex due to the presence of multiple functional groups. The allyl system is the simplest system that has conjugation – where electrons can be delocalized over three atoms . The molecular orbitals for the allyl group’s π π system are constructed as follows :
Chemical Reactions Analysis
The compound “this compound” could undergo various chemical reactions. For instance, allyl vinyl ethers can undergo a Claisen rearrangement when heated to form gamma, delta -unsaturated ketones or aldehydes .
Mechanism of Action
The mechanism of action of “1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione” would depend on its specific application. For instance, in the case of the Claisen rearrangement, the reaction proceeds with heterolytic cleavage of the O–C bond of the vinyl ether, in which the ion pair intermediates (the carbocation and the enolate counter anion) would be generated, and the recombination of the resulting intermediates would lead to the formation of the desired product .
Future Directions
The future directions for “1-(2-(Allyloxy)benzyl)-5,7-dimethylindoline-2,3-dione” could involve further studies on its synthesis, properties, and potential applications. For instance, further studies on the [1,2]-Wittig Rearrangement of 2- (2-Benzyloxy)aryloxazolines could provide more insights into the synthesis of similar compounds .
Properties
IUPAC Name |
5,7-dimethyl-1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-9-24-17-8-6-5-7-15(17)12-21-18-14(3)10-13(2)11-16(18)19(22)20(21)23/h4-8,10-11H,1,9,12H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEIAYCYMWVABJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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